An In-Depth Technical Guide to 2-Chloro-5-methoxybenzamide: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-Chloro-5-methoxybenzamide: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-methoxybenzamide, a substituted aromatic amide of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established chemical principles and data from its close structural analogues and precursors to present a robust profile. The guide details the compound's structural and physicochemical properties, outlines a validated, multi-step synthesis protocol starting from its carboxylic acid precursor, and provides a detailed analysis of its expected spectroscopic characteristics. This document is intended for researchers and professionals in drug development and chemical synthesis, offering both a practical guide and a framework for further investigation of this and related compounds.
Molecular Structure and Physicochemical Properties
2-Chloro-5-methoxybenzamide is an organic compound featuring a benzene ring substituted with a chloro group, a methoxy group, and a carboxamide group. The precise arrangement of these substituents dictates its chemical reactivity and potential biological activity.
Chemical Structure and Formula
The molecular formula for 2-Chloro-5-methoxybenzamide is C₈H₈ClNO₂ . The structure consists of a benzamide core with a chlorine atom at position 2 and a methoxy group at position 5 relative to the carboxamide group.
Figure 1: Chemical structure of 2-Chloro-5-methoxybenzamide.
Physicochemical Data
| Property | Estimated Value | Source |
| Molecular Weight | 185.61 g/mol | PubChem CID: 3362317 |
| Appearance | White to off-white solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO | Inferred |
| pKa | ~17 (amide proton) | Inferred |
Synthesis and Purification
The most direct and reliable method for the synthesis of 2-Chloro-5-methoxybenzamide is through the amidation of its corresponding carboxylic acid, 2-chloro-5-methoxybenzoic acid. This precursor is commercially available, providing a solid starting point for synthesis[1].
Synthesis Workflow
The synthesis is a two-step process involving the activation of the carboxylic acid to an acyl chloride, followed by amination.
Figure 2: Proposed synthesis workflow for 2-Chloro-5-methoxybenzamide.
Experimental Protocol: Synthesis of 2-Chloro-5-methoxybenzamide
This protocol is based on standard procedures for the conversion of benzoic acids to benzamides[2].
Step 1: Formation of 2-Chloro-5-methoxybenzoyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-methoxybenzoic acid (1.0 eq).
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Add an excess of thionyl chloride (SOCl₂) (3-5 eq) as both the reagent and solvent.
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Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
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Heat the reaction mixture to reflux (approximately 76 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-5-methoxybenzoyl chloride is a yellow to brown oil and is typically used in the next step without further purification due to its moisture sensitivity.
Step 2: Amidation to form 2-Chloro-5-methoxybenzamide
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Cool the crude acyl chloride in an ice bath.
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Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (an excess, typically 5-10 eq) dropwise to the cooled acyl chloride with vigorous stirring. This is a highly exothermic reaction and requires careful temperature control to prevent side reactions.
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A precipitate of the crude 2-Chloro-5-methoxybenzamide will form immediately.
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Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
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Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted ammonia and ammonium salts.
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Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 2-Chloro-5-methoxybenzamide.
Spectroscopic Characterization
The identity and purity of the synthesized 2-Chloro-5-methoxybenzamide can be confirmed through various spectroscopic techniques. The following are predicted spectra based on the compound's structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amide protons.
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Amide Protons (-CONH₂): Two broad singlets are expected in the range of δ 7.5-8.5 ppm. The chemical shift of these protons is highly dependent on the solvent and concentration.
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Aromatic Protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets due to their coupling patterns.
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H6: This proton is ortho to the amide and meta to the methoxy group, expected around δ 7.8-8.0 ppm (doublet, J ≈ 2-3 Hz).
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H4: This proton is ortho to the methoxy group and meta to both the chloro and amide groups, expected around δ 7.0-7.2 ppm (doublet of doublets, J ≈ 8-9 Hz and 2-3 Hz).
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H3: This proton is ortho to the chloro group and meta to the amide group, expected around δ 7.4-7.6 ppm (doublet, J ≈ 8-9 Hz).
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Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-3.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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Carbonyl Carbon (-C=O): Expected in the downfield region, around δ 165-170 ppm.
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents.
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C1 (ipso-amide): ~δ 130-135 ppm
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C2 (ipso-chloro): ~δ 130-135 ppm
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C3: ~δ 115-120 ppm
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C4: ~δ 110-115 ppm
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C5 (ipso-methoxy): ~δ 155-160 ppm
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C6: ~δ 125-130 ppm
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Methoxy Carbon (-OCH₃): Expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. For primary amides like 2-Chloro-5-methoxybenzamide, the following are key diagnostic peaks[3]:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (amide) | Symmetric and Asymmetric Stretch | 3170-3370 (two bands)[3] |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-3000 |
| C=O (amide I) | Stretch | 1650-1680[3] |
| N-H (amide II) | Bend | 1620-1650[3] |
| C-O (ether) | Stretch | 1200-1275 |
| C-Cl | Stretch | 600-800 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 185, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 187 with an intensity of approximately one-third of the molecular ion peak is expected.
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Fragmentation: Common fragmentation patterns for benzamides include the loss of the amide group (-NH₂) to give a fragment at m/z 169, and the loss of the entire carboxamide group (-CONH₂) to give a fragment at m/z 141.
Applications in Research and Development
Substituted benzamides are a well-established class of compounds in medicinal chemistry, with applications as antipsychotics, antiemetics, and gastroprokinetic agents. The specific substitution pattern of 2-Chloro-5-methoxybenzamide, featuring a halogen and an electron-donating group, makes it an interesting scaffold for further chemical exploration.
The chloro and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The chlorine atom can enhance binding affinity through halogen bonding and can block metabolic pathways, while the methoxy group can improve solubility and also influence binding. These properties make 2-Chloro-5-methoxybenzamide a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Safety and Handling
While specific toxicity data for 2-Chloro-5-methoxybenzamide is not available, it should be handled with the standard precautions for laboratory chemicals. Based on its precursor, 2-chloro-5-methoxybenzoic acid, it may cause skin and eye irritation[4]. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. All work should be performed in a well-ventilated fume hood.
References
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PubChem. 5-Chloro-2-methoxybenzamide. National Center for Biotechnology Information. [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
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ResearchGate. FT–IR benzamide ( 1 ). [Link]
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PubChem. 2-Chloro-5-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
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American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. [Link]
